molecular formula C21H26FN3O4 B13440541 Ofloxacin Isopropyl Ester

Ofloxacin Isopropyl Ester

Cat. No.: B13440541
M. Wt: 403.4 g/mol
InChI Key: IXQZLXNKJACFQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ofloxacin Isopropyl Ester is a derivative of ofloxacin, a second-generation fluoroquinolone antibiotic. Ofloxacin is widely used to treat bacterial infections due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The esterification of ofloxacin with isopropyl alcohol results in this compound, which may exhibit different pharmacokinetic properties compared to its parent compound.

Properties

Molecular Formula

C21H26FN3O4

Molecular Weight

403.4 g/mol

IUPAC Name

propan-2-yl 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate

InChI

InChI=1S/C21H26FN3O4/c1-12(2)29-21(27)15-10-25-13(3)11-28-20-17(25)14(19(15)26)9-16(22)18(20)24-7-5-23(4)6-8-24/h9-10,12-13H,5-8,11H2,1-4H3

InChI Key

IXQZLXNKJACFQB-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ofloxacin Isopropyl Ester typically involves the esterification of ofloxacin with isopropyl alcohol. This can be achieved through a Fischer esterification reaction, where ofloxacin is reacted with isopropyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to distillation to remove excess isopropyl alcohol and other by-products, followed by purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ofloxacin Isopropyl Ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed back to ofloxacin and isopropyl alcohol in the presence of water and an acid or base catalyst.

    Oxidation: The compound can be oxidized under specific conditions, although this is less common.

    Reduction: Reduction reactions are not typically associated with this ester.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Ofloxacin and isopropyl alcohol.

    Oxidation: Oxidized derivatives of ofloxacin.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ofloxacin Isopropyl Ester has several scientific research applications, including:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its potential antibacterial activity and pharmacokinetic properties.

    Medicine: Explored as a prodrug to improve the bioavailability and therapeutic efficacy of ofloxacin.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of Ofloxacin Isopropyl Ester is similar to that of ofloxacin. It acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, thereby inhibiting cell division and leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

  • Norfloxacin
  • Ciprofloxacin
  • Levofloxacin
  • Moxifloxacin
  • Gatifloxacin

Uniqueness

Ofloxacin Isopropyl Ester is unique due to its esterified form, which may offer different pharmacokinetic properties such as improved solubility and bioavailability compared to its parent compound, ofloxacin. This can potentially enhance its therapeutic efficacy and reduce side effects.

Biological Activity

Ofloxacin is a synthetic fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The isopropyl ester derivative of ofloxacin, while less commonly discussed, has been studied for its unique pharmacological properties and potential enhancements in biological activity. This article reviews the biological activity of Ofloxacin Isopropyl Ester, including its mechanism of action, pharmacokinetics, and comparative efficacy.

Ofloxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. The isopropyl ester modification may enhance lipophilicity, potentially improving cell membrane penetration and bioavailability compared to the parent compound .

Pharmacokinetics

The pharmacokinetic profile of this compound can be inferred from studies on Ofloxacin itself, which demonstrates high bioavailability (approximately 98%) when administered orally. The compound is rapidly absorbed from the gastrointestinal tract, extensively distributed in body tissues, and primarily eliminated via renal excretion .

ParameterValue
Bioavailability~98%
Protein Binding32%
Elimination RouteRenal (65-80% unchanged)
Half-life4.6 - 5.2 hours

Comparative Efficacy

Research indicates that formulations of Ofloxacin, including liposomal carriers, enhance its antimicrobial efficacy. For example, studies show that liposome-encapsulated Ofloxacin exhibits lower Minimum Inhibitory Concentrations (MICs) against various bacterial strains compared to free drug formulations . This suggests that structural modifications like the isopropyl ester may similarly enhance efficacy by improving drug delivery to target sites.

Case Studies

  • Liposomal Formulations : A study investigated the antibacterial activity of Ofloxacin-loaded liposomes against strains such as Escherichia coli and Staphylococcus aureus. Results indicated that liposomal formulations achieved MICs that were at least twofold lower than those obtained with free Ofloxacin, demonstrating improved intracellular accumulation and sustained release .
  • Clinical Applications : In clinical settings, Ofloxacin has shown effectiveness in treating a variety of infections including respiratory tract infections and urinary tract infections. The isopropyl ester variant may offer similar or enhanced therapeutic benefits due to improved pharmacokinetic properties.

Research Findings

Recent studies have highlighted the role of reactive oxygen species (ROS) in the lethality of fluoroquinolones like Ofloxacin. The accumulation of ROS contributes significantly to bacterial cell death, suggesting that derivatives such as this compound may also leverage this mechanism for enhanced antibacterial action .

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental crystallographic data?

  • Answer: Re-examine computational parameters (e.g., basis sets, solvation models). Perform Hirshfeld surface analysis to identify weak interactions (e.g., C–H⋯O) not captured in initial models. Refine structures using SHELXL with all reflections (Rint ≤0.020) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in antimicrobial studies?

  • Answer: Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50} values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes .

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